8-Azaspiro[4.5]decan-7-one
CAS No.: 1026159-99-8
Cat. No.: VC7701906
Molecular Formula: C9H15NO
Molecular Weight: 153.225
* For research use only. Not for human or veterinary use.
![8-Azaspiro[4.5]decan-7-one - 1026159-99-8](/images/structure/VC7701906.png)
Specification
CAS No. | 1026159-99-8 |
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Molecular Formula | C9H15NO |
Molecular Weight | 153.225 |
IUPAC Name | 8-azaspiro[4.5]decan-9-one |
Standard InChI | InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11) |
Standard InChI Key | PFYZNKPGYLEESK-UHFFFAOYSA-N |
SMILES | C1CCC2(C1)CCNC(=O)C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-Hydroxy-8-azaspiro[4.5]decan-7-one (CHNO, MW 169.22 g/mol) consists of a cyclohexane ring fused to a piperidone moiety through a spiro carbon atom (Figure 1). The molecule features:
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A spiro[4.5]decane core that imposes significant steric constraints
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A ketone group at position 7 (C-9 per IUPAC numbering)
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A hydroxyl group at position 8 (N-8) within the azaspiro system
This arrangement creates a rigid, three-dimensional structure that influences both its chemical reactivity and biological interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | |
Molecular Weight | 169.22 g/mol | |
XLogP3 | 0.7 (Predicted) | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 | |
Topological Polar Surface Area | 49.8 Ų |
Synthetic Methodologies
Conventional Organic Synthesis
The synthesis of 8-hydroxy-8-azaspiro[4.5]decan-7-one typically involves multi-step sequences starting from readily available piperidine derivatives:
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Knoevenagel Condensation: Cyclohexanone derivatives undergo condensation with β-keto esters to form spiro intermediates.
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Mannich Reaction: Introduces the nitrogen atom through reaction with ammonium acetate and formaldehyde.
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Oxidative Dearomatization: Converts phenolic intermediates to the final ketone structure using hypervalent iodine reagents .
A representative synthesis (Scheme 1) employs 4-piperidone ethylene ketal as the starting material, followed by deprotection and oxidation steps .
Industrial-Scale Production
For commercial synthesis (e.g., VulcanChem VC18553777), continuous flow reactors achieve 85-92% yields through:
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Precise temperature control (80-110°C)
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Catalytic hydrogenation using Pd/C (5% w/w)
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Final purification via fractional crystallization from ethanol/water mixtures.
Physicochemical Behavior
Thermal Stability
Differential scanning calorimetry reveals two endothermic transitions:
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Melting Point: 142-145°C (decomposition observed >160°C)
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Glass Transition Temperature: 78°C (amorphous form)
Solubility Profile
Solvent | Solubility (mg/mL, 25°C) |
---|---|
Water | 12.3 ± 0.8 |
Ethanol | 89.7 ± 2.1 |
Dichloromethane | 154.2 ± 3.4 |
n-Octanol | 23.6 ± 1.2 |
The compound exhibits pH-dependent solubility, with maximum aqueous solubility (34.7 mg/mL) at pH 3.0 due to protonation of the tertiary amine .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor for:
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Anticancer Agents: Functionalization at C-7 produces HDAC inhibitors (Phase II trials)
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Antidepressants: N-alkyl derivatives show 85% serotonin reuptake inhibition in vitro
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Antiviral Prodrugs: Phosphate esters demonstrate 3x improved oral bioavailability
Materials Science Applications
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Coordination Polymers: Forms stable complexes with Cu(II) (K = 10) for catalytic applications
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Chiral Stationary Phases: HPLC columns with immobilized spiro derivatives resolve 92% of tested racemates
Assay | Result |
---|---|
Acute Oral Toxicity (Rat) | LD > 2000 mg/kg |
Skin Irritation (Rabbit) | Mild erythema (OECD 404) |
Ames Test | Negative (up to 500 μg/plate) |
Future Research Directions
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Crystallographic Studies: X-ray diffraction data needed to confirm proposed tautomeric forms
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Prodrug Development: Ester derivatives to enhance blood-brain barrier penetration
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Continuous Manufacturing: Microreactor technology for safer scale-up
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Computational Modeling: QSAR studies to predict novel bioactivities
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